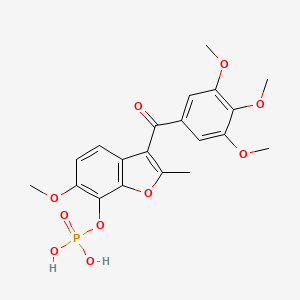

BNC105

Description

Contextualizing Vascular Disrupting Agents in Oncology Research

The growth and metastasis of solid tumors are critically dependent on a dedicated blood supply, a process known as angiogenesis. For years, therapeutic strategies focused on inhibiting the formation of new blood vessels, a class of drugs known as anti-angiogenic agents. However, a distinct yet complementary approach involves targeting the already established vasculature of a tumor. This is the domain of Vascular Disrupting Agents (VDAs).

Unlike anti-angiogenic agents that prevent the growth of new vessels, VDAs induce a rapid and selective shutdown of existing tumor blood vessels. This leads to a cascade of events, including vascular collapse and subsequent deprivation of oxygen and nutrients to the tumor core, ultimately causing massive tumor cell death (necrosis). The vasculature of tumors presents an attractive target because it is genetically more stable than the tumor cells themselves, potentially reducing the likelihood of acquired drug resistance.

VDAs are broadly categorized into two main groups:

Small-molecule VDAs: This group, which includes BNC-105, typically works by targeting the endothelial cell cytoskeleton. Many of these agents, particularly flavonoid and combretastatin (B1194345) analogues, are microtubule-destabilizing drugs.

Ligand-directed VDAs: This approach uses ligands such as antibodies or peptides to deliver toxins or pro-coagulant factors specifically to the tumor vasculature.

The primary appeal of VDAs in oncology research lies in their ability to cause extensive damage to the tumor core, an area often poorly penetrated by conventional chemotherapies. Research has suggested that VDAs may be most effective when used in combination with other cancer treatments, such as chemotherapy or radiation, which can target the viable rim of tumor cells that may survive the initial vascular collapse.

The Role of Tubulin Polymerization Inhibitors in Antineoplastic Strategies

Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in various cellular processes, including maintaining cell structure, intracellular transport, and, most critically, cell division. They are dynamic polymers composed of α- and β-tubulin protein heterodimers. During mitosis, microtubules form the mitotic spindle, the machinery responsible for segregating chromosomes into daughter cells.

The critical role and dynamic nature of microtubules make them an important target for anticancer drugs. Tubulin polymerization inhibitors are compounds that interfere with the assembly of tubulin into microtubules. By disrupting microtubule dynamics, these agents can arrest the cell cycle, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death).

These inhibitors are classified based on their binding site on the tubulin heterodimer. The three most well-characterized sites are:

The Colchicine (B1669291) Site: Agents binding here, like combretastatin A-4 (and BNC-105), prevent the polymerization of tubulin dimers. An advantage of some colchicine-site binders is that they are not substrates for the P-glycoprotein (Pgp) transporter, a common mechanism of multidrug resistance in cancer cells.

The Vinca Alkaloid Site: Compounds binding to this site also inhibit microtubule polymerization.

The Taxane (B156437) Site: In contrast to the other two, agents binding to the taxane site stabilize microtubules, preventing their disassembly and thereby disrupting the dynamic instability required for proper mitotic spindle function.

BNC-105, the active form of BNC-105p, exerts its antineoplastic effect by binding to the colchicine site on tubulin, thus inhibiting its polymerization. This action not only has a direct cytotoxic effect on proliferating tumor cells but is also the mechanism behind its VDA activity, as it disrupts the cytoskeleton of the endothelial cells lining the tumor blood vessels.

Historical Development and Research Trajectory of BNC-105p Free Acid

BNC-105p was developed as a water-soluble prodrug of BNC-105. A prodrug is an inactive compound that is converted into its active form in the body. In this case, BNC-105p is a disodium (B8443419) phosphate (B84403) ester that is rapidly metabolized by phosphatases into the active molecule, BNC-105. This formulation strategy improves the compound's pharmaceutical properties.

BNC-105 is a benzofuran-based compound that emerged from research efforts to develop potent tubulin polymerization inhibitors with vascular disrupting properties. Its dual action—direct cytotoxicity to cancer cells and disruption of tumor vasculature—made it a promising candidate for clinical investigation.

The research trajectory of BNC-105p has involved preclinical studies and progression into human clinical trials to evaluate its potential in treating various cancers. For instance, it has been investigated in patients with metastatic renal cell carcinoma and advanced malignant pleural mesothelioma. While a Phase II trial in mesothelioma did not show sufficient single-agent activity to proceed further, a Phase I/II trial in combination with everolimus (B549166) for metastatic renal cell carcinoma identified a recommended Phase II dose and suggested biomarkers for further study.

Below is a table summarizing key findings from the research on BNC-105p and its active form, BNC-105.

| Research Area | Key Finding | Significance |

|---|---|---|

| Mechanism of Action | BNC-105 is a tubulin polymerization inhibitor that binds to the colchicine site. | Disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells and endothelial cells. |

| Vascular Disruption | Causes rapid disruption of established tumor vasculature. | Leads to central tumor necrosis by cutting off blood and nutrient supply. |

| Prodrug Strategy | BNC-105p is a water-soluble disodium phosphate ester prodrug of BNC-105. | Improves bioavailability and allows for intravenous administration, with rapid conversion to the active BNC-105 form. |

| Drug Resistance | BNC-105 is not a substrate for the P-glycoprotein (Pgp) multidrug-resistance transporter. | May be effective against tumors that have developed resistance to other chemotherapies via Pgp efflux. |

| Clinical Investigation | Participated in Phase I and Phase II clinical trials for malignancies such as mesothelioma and renal cell carcinoma. | Provided valuable data on the compound's activity and potential use in combination therapies. |

Structure

2D Structure

Properties

Key on ui mechanism of action |

BNC105 is a Vascular Targeting Agent (VDA) anticancer drug. VDAs are disrupt the blood vessels which nourish tumours. BNC105 occludes blood vessels which cuts off oxygen and nutrient supply to the tumor cells, and thus can be applied to a wide range of cancerous tumors. It has a dual mode of action where it cuts off blood supply to the tumor and may have a direct toxic effect on cancer cells. Pharmacokinetic studies have been favorable, showing enhanced specificity and a long half life at the tumor site. |

|---|---|

CAS No. |

945772-45-2 |

Molecular Formula |

C20H21O10P |

Molecular Weight |

452.3 g/mol |

IUPAC Name |

[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] dihydrogen phosphate |

InChI |

InChI=1S/C20H21O10P/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24/h6-9H,1-5H3,(H2,22,23,24) |

InChI Key |

MYDHDVLPMRNDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Other CAS No. |

945772-45-2 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Bnc 105p Free Acid

Elucidation of Tubulin Binding and Polymerization Inhibition

BNC105, the active form of BNC-105p free acid, functions as a potent tubulin polymerization inhibitor ncats.iomedkoo.comnih.gov. This inhibition is a critical aspect of its antineoplastic activity, impacting fundamental cellular processes.

Interactions within the Colchicine (B1669291) Binding Site of Tubulin

This compound binds to tubulin at the colchicine binding site researchgate.netmdpi.com. This interaction is crucial for its mechanism of action, as it prevents the proper assembly of tubulin heterodimers into microtubules. The crystal structure of this compound in complex with tubulin protein has been revealed, detailing its interaction with this specific binding site researchgate.net. The trimethoxyphenyl and benzofuran (B130515) groups of this compound are identified as key functional groups for its tubulin binding researchgate.net.

Impact on Microtubule Dynamics and Cellular Processes

The inhibition of tubulin polymerization by this compound directly impacts microtubule dynamics, which are essential for various cellular processes, particularly cell division medkoo.comnih.govmedkoo.comnih.gov. By disrupting mitotic spindle formation, this compound leads to cell cycle arrest, specifically in the G2/M phase, ultimately resulting in cell death medkoo.comnih.govmedkoo.comnih.govnih.gov. This disruption of microtubule function is a common mechanism employed by many anti-cancer agents, affecting critical transitions in the cell cycle researchgate.net.

Table 1: Key Cellular Impacts of this compound-mediated Tubulin Inhibition

| Cellular Process Affected | Mechanism of Disruption | Consequence | Source |

| Mitotic Spindle Formation | Inhibition of tubulin polymerization | Blockage of spindle formation | medkoo.comnih.govmedkoo.comnih.gov |

| Cell Cycle Progression | Disruption of mitotic spindle | G2/M phase arrest | medkoo.comnih.govmedkoo.comnih.govnih.gov |

| Cell Viability | Altered microtubule equilibrium, cell cycle arrest | Induction of apoptosis and cell death | medkoo.comnih.govmedkoo.comnih.govnih.gov |

Mechanisms of Tumor Vasculature Disruption Induced by BNC-105p Free Acid

Beyond its direct effects on tubulin, BNC-105p free acid, through its active form this compound, is a potent vascular disrupting agent (VDA) medkoo.comdrugbank.comnih.govncats.iomedkoo.comnih.govcancer.gov. It specifically targets the existing blood vessels within solid tumors, leading to their occlusion and subsequent deprivation of oxygen and nutrients to the tumor cells drugbank.commedkoo.com.

Selective Targeting of Tumor Endothelial Cells

A significant feature of this compound is its selective targeting of tumor endothelial cells (TECs) medkoo.comnih.govnih.govnih.govsci-hub.se. This compound exhibits a higher potency against endothelial cells that are actively proliferating or engaged in capillary formation compared to non-proliferating endothelial cells found in stable, normal capillaries nih.govnih.govnih.gov. This selectivity is reported to be over 80-fold higher against proliferating endothelial cells mdpi.comnih.govnih.gov. This preferential action exploits the constant state of activation and angiogenesis characteristic of tumor endothelial cells nih.govresearchgate.net.

Table 2: Selectivity of this compound for Endothelial Cells

| Cell Type | This compound Potency (Relative) | Reference |

| Actively Proliferating Endothelial Cells | High (e.g., >80-fold) | nih.govmdpi.comnih.govnih.gov |

| Endothelial Cells in Capillary Formation | High | nih.govnih.govnih.gov |

| Non-proliferating Endothelial Cells (Normal) | Low | nih.govnih.govnih.gov |

Induction of Tumor Hypoxia and Necrosis Pathways

The disruption of tumor vasculature by this compound leads to rapid and severe tumor hypoxia medkoo.comnih.govmedkoo.comnih.govcancer.gov. This acute oxygen deprivation triggers a cascade of events within the tumor microenvironment. Hypoxic conditions ensue, depriving tumor cells of vital nutrients and resulting in widespread tumor cell apoptosis and necrosis medkoo.comnih.govmedkoo.comnih.govcancer.govacs.org.

Research findings indicate that this compound-induced hypoxia leads to the upregulation of proteins involved in the cellular response to low oxygen levels, such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) tandfonline.comnih.gov. HIF-1α stabilization is consistent with an acutely hypoxic environment where oxygen-dependent hydroxylation is inhibited tandfonline.comnih.gov. This response also involves the upregulation of genes regulating angiogenesis, proliferation, and metabolism, including GLUT-1 and VEGF-A tandfonline.comnih.gov. While VEGF-A upregulation might suggest a recovery mechanism for the tumor, the initial and sustained vascular disruption is a primary effect tandfonline.comnih.gov.

Direct Cytotoxic Effects on Neoplastic Cells

Table 3: Direct Cytotoxic Effects of this compound on Neoplastic Cells

| Mechanism of Cytotoxicity | Cellular Outcome | Source |

| Tubulin Polymerization Inhibition | Blockage of mitotic spindle formation | medkoo.comnih.govmedkoo.comnih.gov |

| Cell cycle arrest (G2/M phase) | medkoo.comnih.govmedkoo.comnih.gov | |

| Induction of apoptosis and cell death | medkoo.comnih.govmedkoo.comnih.gov | |

| Anti-proliferative effects | Suppression of cancer cell growth | ncats.iomedkoo.comncats.io |

Preclinical Investigations and Translational Studies of Bnc 105p Free Acid

In Vitro Efficacy Studies in Cancer Cell Lines

Sensitivity Profiles Across Diverse Malignancies

The in vitro efficacy of BNC-105p's active form, BNC-105, has been evaluated across a range of human cancer cell lines. While specific data on the sensitivity profiles of a wide array of malignancies to BNC-105p free acid is not extensively detailed in the provided search results, its activity has been noted in the context of various cancer types through its progression into clinical trials. These include metastatic renal cell carcinoma, malignant pleural mesothelioma, and chronic lymphocytic leukemia, suggesting a broad spectrum of potential activity. ncats.ioncats.io The compound has also been investigated in preclinical models of breast and renal cancer. nih.gov

Assessment of Antiproliferative Activity

BNC-105p exerts its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division. nih.govncats.io This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly proliferating cells, including cancer cells. nih.gov The antiproliferative activity of BNC-105 has been confirmed in various in vitro assays. nih.gov For instance, studies have shown its ability to inhibit the growth of human cancer cell lines such as those derived from lung, colon, and breast cancers. nih.gov The potency of its antiproliferative effects can vary between different cell lines.

| Cell Line | Cancer Type | Antiproliferative Effect |

| T47D | Breast Cancer | Potent inhibition of cell growth. nih.gov |

| MGC-803 | Gastric Carcinoma | Moderate to good activity. researchgate.net |

| MCF-7 | Breast Carcinoma | Moderate to good activity. researchgate.net |

| HepG2 | Liver Carcinoma | Moderate to good activity. researchgate.net |

In Vivo Efficacy Studies in Xenograft and Orthotopic Tumor Models

Tumor Growth Inhibition and Regression Analysis

The in vivo efficacy of BNC-105p has been demonstrated in various preclinical tumor models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). wuxibiology.compharmaron.comepo-berlin.com In a xenograft model of breast cancer using MDA-MB-231 cells, treatment with BNC-105p resulted in significant tumor growth inhibition. nih.gov Similarly, in an orthotopic model of renal cancer using Renca cells, BNC-105p demonstrated antitumor activity. nih.gov A single administration of BNC-105p has been shown to suppress tumor growth for up to four days in preclinical models. nih.gov Studies in colorectal cancer xenografts (MC38 and CT26) also showed tumor growth inhibition with BNC-105 treatment. researchgate.net

Effects on Tumor Perfusion and Vascular Function

A primary mechanism of BNC-105p is its ability to disrupt tumor vasculature. In vivo studies have confirmed this effect. In mice with established tumors, administration of BNC-105p led to a rapid and significant decrease in tumor blood perfusion. nih.gov Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in a Phase I clinical trial also showed a significant reduction in tumor perfusion in some patients. This vascular disruption is transient, with perfusion often returning to pre-treatment levels within 48 hours. nih.gov The disruption of blood flow deprives the tumor of oxygen and nutrients, leading to hemorrhagic necrosis.

Combination Strategies in Preclinical Models

To enhance the therapeutic efficacy of BNC-105p, several combination strategies have been explored in preclinical models. mdpi.com The rationale behind these combinations is often to target the adaptive responses of the tumor to the hypoxia induced by BNC-105p. nih.gov

Another approach has been to combine BNC-105p with mTOR inhibitors like everolimus (B549166). nih.govnih.gov Preclinical studies suggested a synergistic effect, leading to improved anti-tumor activity. nih.gov This combination has been further investigated in clinical trials for metastatic renal cell carcinoma. nih.gov

Furthermore, the potential of combining BNC-105 with immune checkpoint inhibitors has been investigated. In preclinical models of colorectal cancer, BNC-105 displayed synergy with both anti-PD-1 and anti-CTLA-4 antibodies, leading to enhanced tumor growth inhibition. researchgate.net

| Combination Agent | Cancer Model | Outcome |

| Bevacizumab | Breast Cancer Xenograft (MDA-MB-231) | Increased tumor growth inhibition. nih.gov |

| Pazopanib | Orthotopic Renal Cancer | Significant increase in overall survival. nih.govnih.gov |

| Everolimus | Renal Cancer Xenograft | Synergistic tumor growth inhibition. nih.govnih.gov |

| Anti-PD-1 Antibody | Colorectal Cancer Xenograft (MC38) | 97% inhibition in tumor growth (combination). researchgate.net |

| Anti-CTLA-4 Antibody | Colorectal Cancer Xenograft (CT26) | Synergistic activity. researchgate.net |

| Carboplatin (B1684641) and Gemcitabine (B846) | Ovarian Cancer | Established recommended dose level with acceptable toxicity. sci-hub.se |

Synergy with Anti-Angiogenic Agents

Preclinical studies have demonstrated that combining BNC-105p with anti-angiogenic agents results in a synergistic anti-tumor effect. The primary mechanism of BNC-105p, vascular disruption, induces severe tumor hypoxia, which in turn activates survival pathways, notably the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the Vascular Endothelial Growth Factor (VEGF) signaling axis. nih.govnih.gov Anti-angiogenic agents can effectively target these escape mechanisms.

Research in breast and renal cancer models has shown that while BNC-105p monotherapy causes a temporary suppression of tumor growth, the tumor vasculature can recover. nih.gov The addition of an anti-angiogenic agent like bevacizumab, a monoclonal antibody against VEGF-A, has been shown to hinder this vascular recovery. sci-hub.senih.gov In a breast cancer xenograft model (MDA-MB-231), the combination of BNC-105p and bevacizumab resulted in significantly greater tumor growth inhibition compared to either agent alone. nih.gov

Table 1: Preclinical Synergy of BNC-105p with Anti-Angiogenic Agents

| Combination Agent | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| Bevacizumab | MDA-MB-231 (Breast Cancer Xenograft) | Significantly increased tumor growth inhibition; hindered tumor vascular recovery. | sci-hub.senih.gov |

| Pazopanib | Renca (Orthotopic Renal Cancer) | Significantly increased overall survival. | nih.govnih.gov |

| Sunitinib | Renca-luc, Caki-1 (Renal Cancer) | Tumor growth delay. | researchgate.net |

Synergy with Chemotherapeutic Agents

Preclinical evidence indicates that BNC-105p has favorable, greater-than-additive activity when combined with cytotoxic chemotherapies. asco.org The rationale for this synergy lies in the VDA's ability to disrupt the tumor's blood supply, which can compromise the integrity of the tumor and potentially enhance the penetration and efficacy of subsequently administered chemotherapeutic drugs.

Laboratory studies have specifically highlighted the potential of combining BNC-105p with platinum-based agents and gemcitabine. sci-hub.seasco.orgclinicaltrials.gov These promising preclinical findings provided the basis for clinical investigations combining BNC-105p with a carboplatin and gemcitabine regimen for ovarian cancer. sci-hub.seasco.org The preclinical data suggested that the vascular disruption induced by BNC-105p could overcome resistance mechanisms and augment the cytotoxic effects of standard chemotherapy.

Table 2: Preclinical Synergy of BNC-105p with Chemotherapeutic Agents

| Combination Agent | Cancer Type Investigated | Key Finding | Reference |

|---|---|---|---|

| Platinum agents (e.g., Carboplatin) | Ovarian Cancer | Greater than additive anti-tumor activity. | sci-hub.seasco.org |

| Gemcitabine | Ovarian Cancer | Favorable and greater than additive activity. | sci-hub.seasco.orgclinicaltrials.gov |

Synergy with mTOR Pathway Inhibitors

A strong synergistic relationship has been identified between BNC-105p and inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.netnih.gov The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. dovepress.commdpi.com Preclinical research suggests that following the acute hypoxic stress induced by BNC-105p, surviving tumor cells become highly dependent on mTOR signaling for recovery and proliferation. nih.gov

In renal cancer xenograft models (Caki-1 and Renca), treatment with BNC-105p led to increased phosphorylation of mTOR and its downstream effector, 4E-BP1. nih.gov This finding indicated an activation of the mTOR survival pathway in response to VDA-induced stress. Consequently, combining BNC-105p with the mTOR inhibitor everolimus resulted in synergistic tumor growth inhibition in these models. nih.govnih.gov This dual-targeting approach—disrupting tumor vasculature while simultaneously blocking a key cellular survival pathway—has been a significant focus of translational research for BNC-105p. nih.govnih.gov

Table 3: Preclinical Synergy of BNC-105p with mTOR Inhibitors

| Combination Agent | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| Everolimus | Renca, Caki-1 (Renal Cancer Xenografts) | Synergistic tumor growth inhibition; targeted mTOR-dependent survival post-VDA treatment. | researchgate.netnih.govnih.gov |

Identification and Validation of Predictive Biomarkers in Preclinical Settings

Identifying predictive biomarkers is crucial for optimizing the use of BNC-105p. Preclinical and translational studies have focused on identifying markers related to the drug's mechanism of action and the tumor's response to treatment. ncats.ioncats.io

Given that BNC-105p induces hypoxia, several proteins involved in the hypoxic response have been validated as pharmacodynamic biomarkers in preclinical models. Following treatment, significant upregulation of HIF-1α and its downstream target, the glucose transporter GLUT-1, was observed. nih.govnih.gov This confirms the drug's on-target effect of inducing a hypoxic tumor microenvironment.

Translational studies, which analyzed samples from early-phase clinical trials, sought to validate biomarkers hypothesized from preclinical findings. nih.gov These correlative analyses identified several circulating proteins whose changes were associated with the biological activity of BNC-105p. These include markers of endothelial stress and inflammation such as ferritin, interleukin-8 (IL-8), and macrophage inflammatory protein-1beta. asco.org In a study combining BNC-105p with everolimus, changes in serum levels of matrix metalloproteinase-9 (MMP-9), stem cell factor (SCF), sex hormone-binding globulin (SHBG), and serum amyloid A protein (SAP) were found to be associated with clinical outcomes. nih.govnih.govresearchgate.net Furthermore, gene expression profiling has identified multi-gene signatures that may predict which patients benefit most from combination therapies involving BNC-105p and everolimus. researchgate.net

Table 4: Potential Predictive and Pharmacodynamic Biomarkers for BNC-105p

| Biomarker | Type | Context of Identification | Reference |

|---|---|---|---|

| HIF-1α | Tissue | Upregulated in tumors post-treatment, confirming hypoxic response. | nih.govnih.gov |

| GLUT-1 | Tissue | Upregulated downstream of HIF-1α. | nih.gov |

| Phosphorylated mTOR / 4E-BP1 | Tissue | Increased post-treatment in renal models, predicting synergy with mTOR inhibitors. | nih.gov |

| Ferritin, IL-8, IL-16, MIP-1β | Blood-based | Increased post-treatment, indicating a pharmacodynamic response. | asco.org |

| MMP-9, SCF, SHBG, SAP | Blood-based | Changes associated with clinical outcome in combination with everolimus. | nih.govnih.govresearchgate.net |

| 18-gene signature | Gene Expression | Low expression correlated with improved PFS for BNC-105p + everolimus. | researchgate.net |

| 4-gene signature (ASXL1, DUSP6, ERCC2, HSPA6) | Gene Expression | Correlated with clinical benefit for everolimus +/- BNC-105p. | researchgate.net |

Clinical Trial Evaluations of Bnc 105p Free Acid

Phase I Clinical Studies in Advanced Solid Tumors

Early-phase clinical evaluations focused on establishing the foundational understanding of BNC-105p free acid in patients with advanced solid tumors.

Pharmacokinetic (PK) studies revealed that BNC-105p (the prodrug) underwent rapid conversion to its active metabolite, BNC105, with a half-life of 0.13 hours. researchgate.netnih.gov The plasma concentrations of this compound generally exhibited a dose-proportional increase, with an observed half-life of 0.57 hours. researchgate.netnih.gov Pharmacodynamically, active plasma levels were achieved, leading to a dose-dependent reduction in the levels of polymerized tubulin in peripheral blood mononuclear cells (PBMCs), which confirmed the compound's on-target action. researchgate.netnih.gov Additionally, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) provided evidence of changes in blood flow within tumor lesions in a number of subjects, consistent with its vascular disrupting mechanism. researchgate.netnih.gov In combination studies, PK analysis confirmed the absence of drug-drug interactions, and observed blood-based biomarker changes were consistent with a VDA inducing endothelial stress and an acute inflammatory response. sci-hub.seresearchgate.net

Table 1: Pharmacokinetic Parameters of BNC-105p Free Acid and this compound

| Compound | Half-life (hours) | Observation | Source |

| BNC-105p (Prodrug) | 0.13 | Rapid conversion to active metabolite this compound | researchgate.netnih.gov |

| This compound (Active) | 0.57 | Plasma concentrations increased proportionally to dose | researchgate.netnih.gov |

Phase II Clinical Studies in Specific Malignancies

Following promising Phase I results, BNC-105p free acid advanced to Phase II trials to evaluate its efficacy in specific cancer types.

A Phase I/II study, known as DisrupTOR-1, investigated BNC-105p free acid in combination with everolimus (B549166) for patients with metastatic renal cell carcinoma (mRCC). nih.govresearchgate.netnih.govmayo.edu The Phase I component, involving 15 patients, established the recommended Phase II dose as 16 mg/m² of BNC-105p free acid combined with 10 mg daily of everolimus. nih.govnih.gov In the subsequent Phase II portion, 139 patients were randomized into two arms: Arm A received BNC-105p free acid plus everolimus (69 evaluable patients), and Arm B received everolimus alone (67 evaluable patients). nih.govnih.gov The primary endpoint, 6-month progression-free survival (6MPFS), was found to be similar between the two treatment arms (Arm A: 33.82% vs. Arm B: 30.30%, P=0.66). nih.govnih.gov No significant difference was observed in median progression-free survival (PFS), with Arm A showing 4.7 months and Arm B showing 4.1 months (P=0.49). nih.govnih.gov The primary endpoint was not met in the unselected patient population. nih.govnih.gov However, correlative studies identified several biomarkers, including matrix metalloproteinase-9, stem cell factor, sex hormone binding globulin, and serum amyloid A protein, which were associated with clinical outcomes and warrant further prospective evaluation. nih.govnih.gov Eight of the twelve patients in the Phase I component achieved disease stabilization. researchgate.net

Table 2: Phase II Results in Metastatic Renal Cell Carcinoma (BNC-105p + Everolimus vs. Everolimus Alone)

| Endpoint | BNC-105p + Everolimus (Arm A) | Everolimus Alone (Arm B) | P-value | Source |

| 6-Month Progression-Free Survival (6MPFS) | 33.82% | 30.30% | 0.66 | nih.govnih.gov |

| Median Progression-Free Survival (PFS) | 4.7 months | 4.1 months | 0.49 | nih.govnih.gov |

Table 3: Phase II Results in Malignant Pleural Mesothelioma (Monotherapy)

| Endpoint | BNC-105p Free Acid (Monotherapy) | Source |

| Disease Control Rate (DCR) | 43% | nih.gov |

| Median Progression-Free Survival (PFS) | 1.5 months | nih.gov |

| Median Overall Survival (OS) | 8.2 months | nih.gov |

A Phase I study investigated BNC-105p free acid in combination with gemcitabine (B846) and carboplatin (B1684641) in patients with recurrent ovarian cancer, specifically those in first or second relapse with a minimum 4-month progression-free interval following their last platinum-based regimen. sci-hub.se The primary objective was to determine the recommended dose and tolerability of this triple combination. sci-hub.se Fifteen patients were enrolled in this study. sci-hub.se Clinical outcomes showed that ten patients (67%) achieved a complete or partial response based on CA125 and/or RECIST response criteria, with four of 13 evaluable patients (31%) responding by RECIST alone. sci-hub.se The median progression-free survival observed was 5.9 months. sci-hub.se The study successfully established the recommended dose level for further investigation as BNC-105p free acid 12 mg/m² combined with gemcitabine 1000 mg/m² and carboplatin AUC4, noting an acceptable toxicity profile for this regimen. sci-hub.se Further exploration of BNC-105p free acid in the ovarian cancer setting is planned. sci-hub.se

Table 4: Phase I Results in Ovarian Cancer (BNC-105p + Gemcitabine + Carboplatin)

| Endpoint | BNC-105p Combination Therapy | Source |

| Patients Enrolled | 15 | sci-hub.se |

| Complete or Partial Response (CA125/RECIST) | 67% (10/15 patients) | sci-hub.se |

| RECIST-only Response | 31% (4/13 evaluable patients) | sci-hub.se |

| Median Progression-Free Survival (PFS) | 5.9 months | sci-hub.se |

Investigations in Chronic Lymphocytic Leukemia

BNC-105p free acid has been evaluated in Phase I clinical trials in combination with ibrutinib (B1684441) for patients with relapsed/refractory chronic lymphocytic leukemia (CLL). nih.govuni.lunih.govnih.govuni.luaacrjournals.org The strategic rationale behind this combination therapy was to leverage ibrutinib's ability to target CLL cell egress from the stromal niche while BNC-105p free acid aimed to eliminate CLL cells circulating in the bloodstream, with the goal of achieving deep and sustained responses. nih.govaacrjournals.org

The trial employed a standard 3+3 Phase I dose escalation design. nih.govnih.gov The primary objective was to ascertain the maximum tolerated dose (MTD) of BNC-105p free acid when administered alongside ibrutinib in CLL patients. nih.govnih.gov The study (NCT03454165) was, however, terminated prematurely due to a notably slow enrollment rate, with only six patients enrolled over a period of 3.5 years. nih.govnih.govaacrjournals.org

Despite the early termination, the combination therapy demonstrated a favorable tolerability profile at the tested doses. Three patients in the initial cohort, receiving 8 mg/m² of BNC-105p free acid intravenously and 420 mg of ibrutinib orally, did not experience any dose-limiting toxicities (DLTs). nih.govnih.gov Subsequently, three additional patients were treated at a higher dose level of 12 mg/m² BNC-105p free acid combined with 420 mg ibrutinib. nih.gov Clinical responses were evaluated using computerized tomography scans, guided by modified International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines. nih.govnih.gov While a formal MTD was not established due to the study's termination, the observed safety and tolerability at the administered doses were noted. nih.govnih.gov

Correlative Biomarker Studies in Clinical Cohorts

Correlative studies have been instrumental in identifying potential biomarkers that warrant further investigation for their association with the clinical efficacy of BNC-105p free acid. nih.govnih.govuni.luguidetopharmacology.org A notable Phase I/II study, known as DisrupTOR-1 (NCT01034631), investigated the combination of BNC-105p free acid with everolimus in patients with metastatic renal cell carcinoma (mRCC). nih.govguidetopharmacology.org

Table 1: DisrupTOR-1 Trial Outcomes in Metastatic Renal Cell Carcinoma

| Endpoint | BNC-105p Free Acid + Everolimus (Arm A) | Everolimus Alone (Arm B) | P-value |

| 6-Month Progression-Free Survival (6MPFS) | 33.82% | 30.30% | 0.66 |

| Median Progression-Free Survival (PFS) | 4.7 months | 4.1 months | 0.49 |

Association of Biomarkers with Clinical Outcomes

Exploratory analyses within the DisrupTOR-1 trial identified several biomarkers whose changes were associated with clinical outcomes in patients treated with BNC-105p free acid. These included matrix metalloproteinase-9 (MMP-9), stem cell factor (SCF), sex hormone-binding globulin (SHBG), and serum amyloid A protein (SAA). nih.govguidetopharmacology.org Furthermore, baseline levels of interleukin-8 (IL-8) and ferritin were also found to be associated with progression-free survival in this trial. These findings prompted the development of a prospective biomarker-driven study designed to examine the combination of everolimus with BNC-105p free acid, with patient selection guided by baseline IL-8 and ferritin levels. Dynamic biomarker assessments were conducted in 44 patients who received the combination of everolimus and BNC-105p free acid.

Table 2: Biomarkers Associated with Clinical Outcomes in DisrupTOR-1 Trial

| Biomarker | Association with Clinical Outcome |

| Matrix Metalloproteinase-9 (MMP-9) | Associated with clinical outcome with BNC-105p free acid nih.govguidetopharmacology.org |

| Stem Cell Factor (SCF) | Associated with clinical outcome with BNC-105p free acid nih.govguidetopharmacology.org |

| Sex Hormone-Binding Globulin (SHBG) | Associated with clinical outcome with BNC-105p free acid nih.govguidetopharmacology.org |

| Serum Amylod A protein (SAA) | Associated with clinical outcome with BNC-105p free acid nih.govguidetopharmacology.org |

| Interleukin-8 (IL-8) | Associated with Progression-Free Survival (PFS) |

| Ferritin | Associated with Progression-Free Survival (PFS) |

Gene Expression Signatures and Therapeutic Response Prediction

Gene expression profiling has revealed signatures that may predict therapeutic response to BNC-105p free acid. In a discovery cohort of 82 mRCC patients, a four-gene signature comprising ASXL1, DUSP6, ERCC2, and HSPA6 demonstrated a correlation with clinical benefit, defined as a response or stable disease lasting at least six months, when treated with everolimus ± BNC-105p free acid. americanelements.com The area under the receiver operating characteristic (ROC) curve (AUC) for this signature was 86.9% (95% CI, 79.2–94.7). americanelements.com

Additionally, an 18-gene signature was identified that correlated with longer median progression-free survival (mPFS) in a subset of patients exhibiting low expression of this signature, when treated with everolimus + BNC-105p free acid, compared to everolimus alone (10.4 vs. 6.9 months; HR 0.49, 95% CI=0.24–1.002, p=0.047). americanelements.com This 18-gene signature was further validated in 130 patients from the CheckMate 025 study, showing an AUC of 60.2% (95% CI=49.7-70.7). americanelements.com These gene signatures require further validation to refine their utility in selecting patients who may derive benefit from treatment with everolimus alone or in combination with a vascular disrupting agent like BNC-105p free acid. americanelements.com

Table 3: Gene Expression Signatures and Clinical Associations

| Gene Signature | Associated Clinical Outcome | AUC (95% CI) | Median PFS (Everolimus + BNC-105p vs. Everolimus alone) |

| 4-gene (ASXL1, DUSP6, ERCC2, HSPA6) | Clinical benefit (response or stable disease ≥6 months) americanelements.com | 86.9% (79.2–94.7%) americanelements.com | Not specified for this signature |

| 18-gene | Longer mPFS in patients with low expression americanelements.com | 60.2% (49.7–70.7%) americanelements.com | 10.4 months vs. 6.9 months (HR 0.49, p=0.047) americanelements.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| BNC-105p free acid | 16678087 |

| This compound | 24786555 |

| Ibrutinib | 24821094 |

| Everolimus | 6442177 |

Other Biological Entities Mentioned

| Entity Name | Type |

| Matrix Metalloproteinase-9 | Protein |

| Stem Cell Factor | Protein |

| Sex Hormone-Binding Globulin | Protein |

| Serum Amyloid A protein | Protein |

| Interleukin-8 | Protein |

| Ferritin | Protein |

| ASXL1 | Gene |

| DUSP6 | Gene |

| ERCC2 | Gene |

| HSPA6 | Gene |

Therapeutic Implications and Advanced Research Directions for Bnc 105p Free Acid

BNC-105p Free Acid as a Vascular-Targeted Antineoplastic Therapy

BNC-105p free acid functions as a vascular-disrupting agent (VDA) with a dual mechanism of action. drugbank.com Its primary role is to target and disrupt the established blood vessels that supply tumors. drugbank.com BNC-105P is a benzofuran-based prodrug that, upon administration, is rapidly converted by non-specific phosphatases into its active form, BNC-105 (the free acid). medkoo.comsci-hub.se

The core mechanism involves the inhibition of tubulin polymerization, specifically in activated endothelial cells of the tumor vasculature. medkoo.com By binding to tubulin, BNC-105 prevents the formation of the mitotic spindle, which leads to cell cycle arrest and disrupts the integrity of the tumor's blood vessels. medkoo.com This disruption causes a rapid shutdown of blood flow within the tumor, leading to hypoxic conditions and depriving cancer cells of essential oxygen and nutrients, which ultimately results in tumor cell apoptosis and necrosis. drugbank.commedkoo.com

In addition to its potent VDA activity, BNC-105 exhibits a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization within the cancer cells themselves. drugbank.commedkoo.com A significant characteristic of BNC-105 is that it is not a substrate for the P-glycoprotein (Pgp) transporter, a common mechanism of multidrug resistance in cancer cells. medkoo.com This suggests it may have utility in tumors that have developed resistance to other chemotherapies.

Strategies for Patient Selection Based on Biomarker Expression Profiles

The effectiveness of BNC-105p free acid may be enhanced by identifying patients most likely to respond, a strategy guided by biomarker expression. While a phase I/II trial of BNC-105P combined with everolimus (B549166) in metastatic renal cell carcinoma (mRCC) did not meet its primary endpoint in an unselected patient population, correlative studies from the trial identified several potential biomarkers that could guide future patient selection. ncats.ionih.govnih.gov

Analysis of patient serum from this trial revealed that changes in the levels of four specific proteins were associated with clinical outcomes. nih.govnih.gov An increase in matrix metalloproteinase-9 (MMP-9) and stem cell factor (SCF) correlated with improved progression-free survival (PFS). nih.gov Conversely, a decrease in sex hormone-binding globulin (SHBG) and serum amyloid P-component (SAP) was also associated with better PFS. nih.gov The study suggested that selecting patients based on these biomarker changes could enrich the population of responders. nih.gov

Further genetic analysis comparing results from this trial with another study (the CHECKMATE trial) identified a specific 18-gene signature. mdpi.com A subset of mRCC patients exhibiting this signature had a significantly longer mean progression-free survival when treated with the BNC-105P and everolimus combination compared to everolimus alone. mdpi.com These findings underscore the importance of developing robust biomarker strategies to identify patient populations who would derive the most benefit from BNC-105P-based therapies. nih.govncats.io

Table 1: Potential Predictive Biomarkers for BNC-105P Therapy in mRCC

| Biomarker | Change Associated with Improved PFS | Source |

| Matrix Metalloproteinase-9 (MMP-9) | Increase | nih.govnih.gov |

| Stem Cell Factor (SCF) | Increase | nih.gov |

| Sex Hormone-Binding Globulin (SHBG) | Decrease | nih.govnih.gov |

| Serum Amyloid P-component (SAP) | Decrease | nih.gov |

| 18-Gene Signature | Presence | mdpi.com |

Development of Novel Combination Regimens and Sequential Therapeutic Strategies

Given that VDAs are often more effective when used with other anticancer agents, research has focused on developing combination regimens involving BNC-105P. sci-hub.se Preclinical studies have shown that combining a VDA with an mTOR inhibitor can produce synergistic antitumor effects, leading to enhanced reduction in endothelial cell sprouting and tumor blood volume. nih.govmdpi.com

Several clinical trials have investigated BNC-105P in combination therapies:

Combination with Carboplatin (B1684641) and Gemcitabine (B846): In a Phase I study for patients with recurrent ovarian cancer, BNC-105P was combined with carboplatin and gemcitabine. sci-hub.se The study successfully established a recommended dose level for the combination and showed promising anti-tumor activity, with ten out of fifteen patients (67%) achieving a complete or partial response based on CA125 and/or RECIST criteria. sci-hub.se This has set the stage for further exploration of this regimen in ovarian cancer. sci-hub.se

Combination with Ibrutinib (B1684441): A Phase I trial was initiated to test BNC-105P in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib for patients with relapsed/refractory chronic lymphocytic leukemia (CLL). ncats.ionih.gov However, the trial was terminated prematurely due to slow patient enrollment, so a maximum tolerated dose was not determined. nih.gov

These studies highlight a clear strategic direction towards integrating BNC-105p free acid into combination regimens, pairing its vascular-disrupting mechanism with cytotoxic chemotherapies and targeted agents. sci-hub.senih.gov

Table 2: Clinical Trials of BNC-105P in Combination Regimens

| Indication | Combination Agents | Phase | Key Findings/Status | Source |

| Metastatic Renal Cell Carcinoma (mRCC) | Everolimus | I/II | Did not meet primary endpoint in unselected population; identified potential biomarkers. | nih.govnih.govmdpi.com |

| Ovarian Cancer | Carboplatin, Gemcitabine | I | Established a recommended dose; showed promising response rates (67% by CA125/RECIST). | sci-hub.se |

| Chronic Lymphocytic Leukemia (CLL) | Ibrutinib | I | Terminated due to slow enrollment before MTD was determined. | ncats.ioncats.ionih.gov |

Exploration of Therapeutic Potential in Other Oncological Indications

Beyond the initial focus, the therapeutic potential of BNC-105p free acid has been evaluated in several other types of cancer, with varying degrees of success.

Malignant Pleural Mesothelioma (MPM): A Phase II, single-arm trial investigated BNC-105P as a second-line therapy for patients with advanced MPM who had progressed after first-line treatment. nih.govspringer.com The study found that BNC-105P was safe and tolerable. nih.gov However, only one partial response was observed out of 30 patients, which was deemed insufficient to justify further investigation of BNC-105P as a monotherapy in this setting. ncats.ioncats.ionih.gov

Ovarian Cancer: The positive results from the Phase I combination study with carboplatin and gemcitabine have indicated that BNC-105P holds promise for this malignancy. sci-hub.se Further exploration in the ovarian cancer setting is planned to build upon these findings. sci-hub.sespringer.com

Metastatic Renal Cell Carcinoma (mRCC): This was a key area of investigation through the DisrupTOR-1 trial in combination with everolimus. nih.govmayo.edu Although the trial did not lead to a direct approval, the biomarker data generated may inform future, more targeted studies in mRCC. nih.govmdpi.com

Chronic Lymphocytic Leukemia (CLL) and Colorectal Cancer: The development of BNC-105P for CLL in a combination trial was discontinued. nih.govspringer.com Similarly, preclinical development for colorectal cancer was also halted. springer.com

The research journey of BNC-105p free acid illustrates a path of refinement, moving from broad application to more nuanced, biomarker-driven, and combination-focused strategies in specific cancer types where its unique mechanism may provide the most significant benefit.

Mechanisms of Resistance to Bnc 105p Free Acid

Cellular Adaptive Responses to Vascular Disruption and Hypoxia

The primary mechanism of action of BNC-105p free acid, the disruption of tumor blood vessels, creates a harsh microenvironment characterized by a lack of oxygen, a condition known as hypoxia. aacrjournals.orgnih.gov While this is intended to kill cancer cells, some cells, particularly those at the tumor's edge with access to surrounding normal blood vessels, can survive and adapt. nih.gov These surviving cells activate a range of adaptive and survival mechanisms that contribute to treatment resistance. nih.gov

A key cellular response to the hypoxia induced by BNC-105p is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov Under normal oxygen levels, HIF-1α is rapidly degraded. However, in the hypoxic conditions created by BNC-105p, HIF-1α becomes stable and transcriptionally active. nih.gov This leads to the upregulation of various genes involved in angiogenesis (the formation of new blood vessels), cell proliferation, and metabolism. nih.gov

Preclinical studies have demonstrated that treatment with BNC-105P leads to an increased presence of HIF-1α in tumor tissues. nih.gov Consistent with the role of HIF-1α, an upregulation of its target genes, such as Glucose Transporter 1 (GLUT-1) and Vascular Endothelial Growth Factor-A (VEGF-A), has also been observed following BNC-105P treatment. nih.gov This adaptive response essentially works to counteract the effects of the drug by promoting the re-establishment of blood supply and providing the tumor with the necessary nutrients to survive and regrow.

Molecular Pathways Implicated in Acquired Resistance Phenomena

Beyond the immediate cellular adaptations to hypoxia, specific molecular pathways have been implicated in the development of acquired resistance to BNC-105p free acid. While BNC-105 is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter, a common mechanism of resistance to many chemotherapy drugs, other pathways play a significant role. nih.gov

One of the most prominent survival pathways activated in response to the hypoxic stress induced by VDAs like BNC-105p is the mTOR (mammalian target of rapamycin) pathway. Upregulation of the mTOR pathway has been identified as a key survival response by tumors to the hypoxic insult caused by BNC-105P. This has led to the clinical investigation of combining BNC-105P with mTOR inhibitors. aacrjournals.org

Immunohistochemical analysis of tumors treated with BNC-105P has revealed the upregulation of several proteins indicative of cellular stress and survival signaling. nih.gov These include PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and eIF2α (eukaryotic initiation factor 2 alpha), which are involved in the unfolded protein response, a pathway that helps cells cope with stress. nih.gov Additionally, very high levels of phosphorylated 4E-BP-1, a downstream target of mTOR, have been observed, further confirming the activation of this pro-survival pathway. nih.gov

The following table summarizes the key molecular markers and pathways involved in resistance to BNC-105p free acid:

| Marker/Pathway | Role in Resistance | Reference |

| HIF-1α | Stabilized by hypoxia, it drives the expression of genes involved in angiogenesis, proliferation, and metabolism, counteracting the effects of vascular disruption. | nih.gov |

| VEGF-A | A key angiogenic factor upregulated by HIF-1α, it promotes the formation of new blood vessels to restore blood supply to the tumor. | nih.gov |

| GLUT-1 | A glucose transporter upregulated by HIF-1α, it increases glucose uptake to support the metabolic needs of hypoxic tumor cells. | nih.gov |

| mTOR Pathway | A central regulator of cell growth, proliferation, and survival, its upregulation is a key survival response to the hypoxic stress induced by BNC-105P. | |

| PERK | A sensor of endoplasmic reticulum stress, its activation is part of the unfolded protein response, a cellular mechanism to cope with stress. | nih.gov |

| eIF2α | A key component of the integrated stress response, its phosphorylation helps to reprogram protein synthesis to favor the translation of stress-responsive mRNAs. | nih.gov |

| Phosphorylated 4E-BP-1 | A downstream effector of the mTOR pathway, its phosphorylation indicates the activation of mTOR signaling, promoting protein synthesis and cell growth. | nih.gov |

Strategies to Overcome or Circumvent Resistance Mechanisms

The understanding of the molecular pathways driving resistance to BNC-105p free acid has paved the way for the development of strategies to overcome or circumvent these mechanisms. A primary approach has been the use of combination therapies that target the adaptive responses of the tumor.

Given the significant role of the mTOR pathway in mediating resistance, combining BNC-105P with mTOR inhibitors has been a major focus of clinical research. The rationale is that while BNC-105P disrupts the tumor vasculature and induces hypoxia, the mTOR inhibitor can block the subsequent pro-survival signaling, leading to a more potent anti-tumor effect. Clinical trials have explored the combination of BNC-105P with everolimus (B549166), an mTOR inhibitor, in patients with metastatic renal cell carcinoma. aacrjournals.org

Another strategy involves targeting the angiogenic rebound initiated by HIF-1α. The combination of BNC-105 with the VEGF-A inhibitor bevacizumab has been shown in preclinical models to result in increased tumor growth inhibition. nih.gov By blocking the function of VEGF-A, this combination therapy aims to prevent the revascularization of the tumor, thereby sustaining the anti-tumor effects of BNC-105. nih.gov

Furthermore, some tubulin inhibitors that bind to the colchicine (B1669291) site, like BNC-105, have been noted for their potential to overcome multidrug resistance mediated by ABC transporters and the P-glycoprotein efflux pump. researchgate.net This intrinsic property of BNC-105p free acid may provide an advantage in treating tumors that have developed resistance to other classes of chemotherapeutic agents. researchgate.net

The following table outlines strategies to combat resistance to BNC-105p free acid:

| Strategy | Mechanism of Action | Reference |

| Combination with mTOR inhibitors (e.g., everolimus) | Blocks the pro-survival signaling of the mTOR pathway, which is activated in response to BNC-105P-induced hypoxia. | aacrjournals.org |

| Combination with VEGF-A inhibitors (e.g., bevacizumab) | Inhibits the formation of new blood vessels, counteracting the angiogenic rebound stimulated by HIF-1α. | nih.gov |

| Exploiting intrinsic properties | As a colchicine site binding inhibitor, BNC-105 may overcome resistance mechanisms mediated by certain drug efflux pumps like P-glycoprotein. | researchgate.net |

Advanced Methodologies in Bnc 105p Free Acid Research

Molecular Imaging Techniques for Vascular Function Assessment (e.g., Dynamic Contrast-Enhanced MRI)

Molecular imaging provides non-invasive, quantitative visualization of biological processes at the cellular and molecular levels. jst.go.jp For a vascular disrupting agent like BNC-105, imaging techniques that can assess changes in tumor blood flow and vascular integrity are paramount.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a principal technique in this domain. oup.com It involves the rapid acquisition of MRI scans before, during, and after the administration of a gadolinium-based contrast agent. oup.comtandfonline.com By analyzing the signal intensity changes over time, researchers can use pharmacokinetic models to estimate parameters related to blood flow, vessel permeability, and the volume of the extracellular, extravascular space. oup.comtandfonline.com

In the context of BNC-105p free acid research, DCE-MRI is instrumental for quantifying the drug's vascular disrupting effects. aspecthuntley.com.au A significant reduction in tumor blood flow following treatment serves as a direct pharmacodynamic marker of the drug's activity. aspecthuntley.com.au Phase I clinical trials for BNC-105 have utilized DCE-MRI to confirm that the drug achieves its intended effect of reducing blood flow within tumors in patients. aspecthuntley.com.au This technique allows for a non-invasive assessment of treatment efficacy, helping to visualize the spatial heterogeneity of the response to VDAs and guide the development of combination therapies. oup.complos.org

Illustrative Data from DCE-MRI Analysis of VDA Treatment

Proteomics and Metabolomics Approaches in Mechanistic and Biomarker Studies

Proteomics and metabolomics involve the large-scale study of proteins and small-molecule metabolites, respectively, within a biological system. tandfonline.com These "omics" technologies are powerful tools for understanding the complex cellular responses to a drug, identifying mechanisms of action, and discovering biomarkers of response or resistance. tandfonline.comjacc.org

For BNC-105p free acid, these approaches can reveal the downstream consequences of its dual action on tubulin polymerization and vascular disruption. aacrjournals.orgaacrjournals.org

Proteomics: By comparing the protein profiles of cancer cells before and after treatment with BNC-105, researchers can identify specific proteins and signaling pathways that are altered. For instance, studies on tubulin inhibitors often reveal changes in proteins involved in the cell cycle, apoptosis (programmed cell death), and cellular stress responses. nih.govahajournals.org In studies of BNC-105, treatment has been shown to activate stress-related pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and induce pro-apoptotic proteins. aacrjournals.org

Metabolomics: This approach analyzes the metabolic fingerprint of cells or biofluids. Following the vascular shutdown induced by BNC-105, tumor cells experience hypoxia (lack of oxygen) and nutrient deprivation, leading to significant shifts in their metabolism. aacrjournals.org Metabolomic analysis can identify changes in key metabolites related to energy production (e.g., glycolysis) and cell stress, providing further insight into the drug's effect and potentially revealing metabolic vulnerabilities that could be exploited in combination therapies. mdpi.com

These studies generate vast datasets that can pinpoint candidate biomarkers—proteins or metabolites whose levels correlate with treatment outcomes. aacrjournals.org

Structural Biology Approaches (e.g., Crystallography of Tubulin-BNC105 Complex)

Structural biology provides high-resolution, three-dimensional views of macromolecules, which is essential for understanding drug-target interactions at the atomic level. nih.gov For BNC-105, which targets tubulin, X-ray crystallography is a key technique. springer.comontosight.ai

X-ray crystallography involves crystallizing the target protein (tubulin) in a complex with the drug (BNC-105) and then bombarding the crystal with X-rays. The resulting diffraction pattern allows scientists to calculate the electron density and thereby determine the precise 3D arrangement of the atoms in the protein-ligand complex. springernature.com

BNC-105 is known to bind to the colchicine-binding site on tubulin. aacrjournals.orgnih.gov Obtaining the crystal structure of the tubulin-BNC105 complex is crucial for several reasons:

Mechanism Confirmation: It provides definitive proof of the binding site and interaction mode.

Rational Drug Design: It reveals the specific amino acid residues in tubulin that interact with BNC-105. This detailed structural information is invaluable for designing new, more potent, or more selective derivatives of the compound. mdpi.comnih.gov

Understanding Resistance: It can help elucidate how mutations in tubulin might lead to drug resistance.

While tubulin has been historically difficult to crystallize, several systems have been developed that now allow for the high-resolution structural analysis of tubulin-ligand complexes, paving the way for structure-based design of new tubulin inhibitors. nih.govspringernature.com

Omics Technologies for Comprehensive Biomarker Discovery

Beyond proteomics and metabolomics, a broader range of "omics" technologies are applied for comprehensive biomarker discovery in the context of BNC-105p research. techscience.comcrownbio.com These data-driven approaches analyze the complete set of genes (genomics) or gene expression products (transcriptomics) to identify molecular signatures associated with drug response. researchgate.netscielo.org.mx

In a Phase I/II trial combining BNC-105p with everolimus (B549166) for metastatic renal cell carcinoma, tumor profiling using Nanostring (a transcriptomics technology) was performed to discover a gene expression signature that could predict clinical benefit. nih.gov This hypothesis-free discovery approach identified a four-gene signature that correlated with patient outcomes. nih.gov

Illustrative Table of Plasma Biomarkers Responsive to BNC-105

Development of Novel Drug Delivery Systems for Enhanced Therapeutic Efficacy

Novel drug delivery systems (DDS) aim to improve the therapeutic index of drugs by enhancing their stability, optimizing their distribution, and enabling targeted release. mdpi.com For anticancer agents like BNC-105, nanoparticle-based systems are a major area of research. dovepress.com

These systems can be engineered to exploit the unique characteristics of the tumor microenvironment. For vascular disrupting agents, delivery systems can be designed to:

Increase Accumulation: Nanoparticles can passively accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect, increasing the local concentration of the drug. scielo.br

Improve Solubility: Encapsulating hydrophobic drugs like BNC-105 within nanoparticle carriers (e.g., liposomes, polymeric nanoparticles) can improve their solubility and stability in the bloodstream. mdpi.com

Targeted Delivery: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on tumor endothelial cells, further concentrating the VDA at its site of action. mdpi.com

Stimuli-Responsive Release: Advanced DDS can be designed to release their drug cargo in response to specific stimuli within the tumor, such as lower pH or the presence of certain enzymes. d-nb.info For VDAs, systems that respond to mechanical forces, like the high shear stress found in abnormal tumor vasculature, are also being explored. d-nb.info

The combination of ultrasound with micro- or nanobubbles is another innovative approach that can temporarily increase vascular permeability, enhancing the delivery of co-administered drugs to the target tissue. jst.go.jpscielo.br The development of such systems for BNC-105 could potentially reduce systemic exposure and increase its efficacy at the tumor site.

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| BNC-105p free acid | The phosphate (B84403) prodrug of BNC-105. |

| BNC-105 | The active compound, a vascular disrupting agent and tubulin polymerization inhibitor. springer.com |

| Everolimus | An mTOR inhibitor used in combination therapy studies with BNC-105p. nih.gov |

| Gadolinium | A contrast agent used in Magnetic Resonance Imaging (MRI). oup.com |

| Colchicine (B1669291) | A classic drug that binds to a specific site on tubulin, which is also the target for BNC-105. nih.gov |

| Carboplatin (B1684641) | A platinum-based chemotherapy agent used in combination studies. bioworld.com |

Q & A

Q. What experimental protocols are recommended for synthesizing BNC-105p free acid to ensure reproducibility?

Synthesis protocols should include exact molar ratios, reaction temperatures, solvent systems, and purification methods (e.g., column chromatography or recrystallization). Intermediate structures must be validated via spectroscopic techniques (NMR, IR), and final products require purity assessment using mass spectrometry and elemental analysis. Document deviations from established methods and provide raw data in supplementary materials for independent verification .

Q. Which analytical techniques are most effective for characterizing the purity and stability of BNC-105p free acid in various solvents?

High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, while stability studies should employ accelerated degradation tests under varying pH, temperature, and light exposure. Use differential scanning calorimetry (DSC) to analyze crystallinity and thermogravimetric analysis (TGA) for thermal stability. Solvent compatibility should be tested via solubility assays and monitored over time using spectroscopic methods .

Q. How should researchers design in vitro assays to assess the biological activity of BNC-105p free acid?

Use cell lines relevant to the compound’s target pathway (e.g., cancer models for antiproliferative studies). Include dose-response curves with at least six concentrations, validated positive/negative controls, and triplicate measurements. Assay conditions (e.g., incubation time, serum content) must align with literature precedents, and raw data should include statistical analyses (e.g., IC₅₀ calculations with confidence intervals) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data from different studies on BNC-105p free acid be systematically resolved?

Conduct a meta-analysis to identify variables such as dosing routes (oral vs. intravenous), animal models, or analytical methods (LC-MS vs. ELISA). Apply sensitivity analysis to quantify the impact of methodological differences and use Bayesian hierarchical models to integrate heterogeneous datasets. Explicitly report assay validation parameters (e.g., limit of detection, matrix effects) to enable cross-study comparisons .

Q. What methodological considerations are critical when comparing BNC-105p free acid’s efficacy with structurally analogous compounds?

Standardize assay protocols across compounds, including identical cell lines, incubation times, and endpoint measurements (e.g., ATP levels for viability). Use isogenic models to minimize genetic variability and apply multivariate statistics to account for confounding factors (e.g., solubility differences). Structural activity relationship (SAR) analyses should incorporate computational docking studies to rationalize potency variations .

Q. How can batch-to-batch variability in BNC-105p free acid impact longitudinal studies, and what mitigation strategies are recommended?

Variability in synthesis (e.g., impurity profiles) can alter biological outcomes. Implement quality control (QC) checks for each batch using HPLC and NMR. Use a single batch for entire studies where possible, or include batch identity as a covariate in statistical models. Preclinical studies should report batch-specific data in supplementary materials to enable reproducibility audits .

Q. What strategies are effective for integrating multi-omics data to elucidate BNC-105p free acid’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply network pharmacology models to identify hub targets and validate findings via CRISPR/Cas9 knockouts or pharmacological inhibition. Data normalization and batch correction are essential to minimize technical noise .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for BNC-105p free acid?

Evaluate bioavailability differences via pharmacokinetic studies (e.g., plasma concentration-time curves). Test metabolite activity using hepatic microsome assays and compare tissue distribution profiles. In vivo studies should include pharmacodynamic biomarkers (e.g., target phosphorylation) to confirm mechanism engagement. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Methodological Guidance for Data Contradiction Analysis

- Step 1 : Replicate experiments under identical conditions to confirm reproducibility .

- Step 2 : Perform root-cause analysis (e.g., reagent lot variations, instrumentation calibration) .

- Step 3 : Apply statistical frameworks (e.g., Fisher’s combined probability test) to assess significance of discrepancies .

- Step 4 : Publish negative results and methodological details to enhance data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.